2,3-dimethyl-1H-indole-5-carbohydrazide

Catalog No.
S711503
CAS No.
5094-42-8
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dimethyl-1H-indole-5-carbohydrazide

CAS Number

5094-42-8

Product Name

2,3-dimethyl-1H-indole-5-carbohydrazide

IUPAC Name

2,3-dimethyl-1H-indole-5-carbohydrazide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)

InChI Key

ZLLQSKNEZHGOSH-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C

While the related compound, 2,3-dimethyl-1H-indole-5-carboxylic acid, has been studied for its potential role in various biological processes [], specific research on 2,3-dimethyl-1H-indole-5-carbohydrazide is scarce.

Potential Research Areas:

Based on the presence of the indole and carbohydrazide groups, some potential areas for future research on 2,3-dimethyl-1H-indole-5-carbohydrazide could include:

  • Medicinal Chemistry: The indole ring system is a common scaffold in many biologically active molecules. 2,3-dimethyl-1H-indole-5-carbohydrazide could be investigated for potential medicinal properties, such as anti-cancer or anti-bacterial activity.
  • Organic Synthesis: The molecule could be used as a building block for the synthesis of more complex molecules with potential biological or material science applications.

2,3-Dimethyl-1H-indole-5-carbohydrazide is a heterocyclic compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific chemical formula for this compound is C₁₁H₁₃N₃O, and it features two methyl groups at the 2 and 3 positions of the indole ring and a carbohydrazide functional group at the 5 position. This structural configuration contributes to its unique chemical properties and potential biological activities.

Typical of indole derivatives, including:

  • Oxidation: It can be oxidized to form corresponding oxides or other functionalized derivatives.
  • Condensation Reactions: The carbohydrazide can participate in condensation reactions with aldehydes or ketones to form hydrazones.
  • Substitution Reactions: The nitrogen in the carbohydrazide can act as a nucleophile, allowing for substitution reactions with electrophiles.

Research indicates that 2,3-dimethyl-1H-indole-5-carbohydrazide exhibits significant biological activity. Notably, it has been studied for its potential as an anti-cancer agent. Compounds derived from indole structures are often investigated for their apoptotic effects on cancer cells, particularly in colorectal cancer models . Additionally, the hydrazide functional group enhances its reactivity and may contribute to its pharmacological properties.

The synthesis of 2,3-dimethyl-1H-indole-5-carbohydrazide typically involves several steps:

  • Formation of Indole: The initial step often includes the formation of an indole structure through cyclization reactions of appropriate precursors.
  • Hydrazine Reaction: The indole derivative is then treated with hydrazine hydrate to introduce the carbohydrazide group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Specific methods may vary based on the intended application and desired purity of the compound .

2,3-Dimethyl-1H-indole-5-carbohydrazide has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent against various types of cancer.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may also find applications in developing new materials or coatings.

Studies on the interactions of 2,3-dimethyl-1H-indole-5-carbohydrazide with biological targets have shown promising results. It has been noted for its ability to induce apoptosis in cancer cell lines, suggesting that it interacts with cellular pathways involved in cell survival and death . Further interaction studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 2,3-dimethyl-1H-indole-5-carbohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carbohydrazideIndole core with a carbohydrazide groupLacks methyl substitutions, potentially different activity profile
2-Methyl-1H-indole-5-carbohydrazideMethyl substitution at position 2May exhibit different solubility and bioactivity
5-CarbohydrazinoindolesVariation in substituents on the indole ringDiverse biological activities based on substituents

These compounds highlight the uniqueness of 2,3-dimethyl-1H-indole-5-carbohydrazide through its specific methyl substitutions and resulting properties. Each variant presents different potential applications and biological activities due to their structural differences.

Indole chemistry originated in the mid-19th century with the study of indigo dye derivatives. Adolf von Baeyer’s 1866 reduction of oxindole to indole using zinc dust marked a pivotal advancement. Emil Fischer’s 1883 development of the Fischer indole synthesis, which converts phenylhydrazines and carbonyl compounds into indoles, remains a cornerstone of heterocyclic chemistry. The discovery of indole alkaloids (e.g., tryptophan, serotonin) in the 1930s further solidified its biological relevance.

Significance of Carbohydrazide-Functionalized Indoles in Chemical Research

Carbohydrazide-functionalized indoles are critical in medicinal and materials chemistry. Their hydrazide (-CONHNH₂) group enables diverse reactivity, facilitating applications in anticancer agents, anticholinesterase inhibitors, and antimicrobial compounds. The electron-rich indole core and hydrazide’s nucleophilic properties make these hybrids versatile scaffolds for drug design.

Overview of 2,3-Dimethyl-1H-Indole-5-Carbohydrazide

2,3-Dimethyl-1H-indole-5-carbohydrazide (C₁₁H₁₃N₃O; MW: 203.24 g/mol) features a methyl-substituted indole core and a carbohydrazide moiety at position 5 (Fig. 1). Its density is 1.255 g/cm³, and it exhibits moderate solubility in polar aprotic solvents. The methyl groups enhance lipophilicity, influencing its pharmacokinetic properties.

Table 1: Physical Properties of 2,3-Dimethyl-1H-Indole-5-Carbohydrazide

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
Density1.255 g/cm³
Melting PointNot reported
CAS Number5094-42-8

Research Objectives and Scope

This article examines:

  • Synthetic pathways for 2,3-dimethyl-1H-indole-5-carbohydrazide.
  • Spectroscopic characterization techniques.
  • Reactivity and applications in pharmaceuticals and materials science.

Molecular Identity and Nomenclature

IUPAC Nomenclature and Systematic Name

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,3-dimethyl-1H-indole-5-carbohydrazide [1]. This nomenclature follows the standard IUPAC conventions for heterocyclic compounds, where the indole ring system serves as the parent structure with specific substitution patterns clearly indicated [1]. The compound maintains the 1H designation to specify the position of the hydrogen atom on the nitrogen atom of the indole ring system [1].

CAS Registry Number and Other Identifiers

The Chemical Abstracts Service registry number for 2,3-dimethyl-1H-indole-5-carbohydrazide is 5094-42-8 [1] [2]. Additional chemical identifiers include the MDL number MFCD00458820 [3]. The compound is also cataloged under various database identifiers including the InChI key ZLLQSKNEZHGOSH-UHFFFAOYSA-N [1]. The Simplified Molecular Input Line Entry System representation is documented as O=C(C1=CC2=C(NC(C)=C2C)C=C1)NN [1].

Synonyms and Alternative Nomenclature

Alternative nomenclature for this compound includes 2,3-dimethyl-indole-5-carboxylic acid hydrazide [2]. The compound is also referred to as 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, hydrazide in certain chemical databases [3]. These synonymous names reflect different conventions for describing the carbohydrazide functional group attachment to the indole core structure [2].

Structural Characteristics

Indole Core Structure

The indole core structure consists of a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyrrole ring [4]. This structural arrangement creates a π-excessive heterocyclic system that exhibits characteristic aromatic properties [5] [6]. The indole nucleus follows Hückel's rule with ten π-electrons distributed across the fused ring system, contributing to its aromatic stability [6]. The pyrrole portion of the indole structure contains the nitrogen heteroatom, which participates in the aromatic electron delocalization while maintaining sp2 hybridization [6].

Substitution Pattern Analysis

The compound exhibits substitution at positions 2 and 3 of the indole ring with methyl groups, and at position 5 with the carbohydrazide functional group [1]. The 2,3-dimethyl substitution pattern creates a symmetrical arrangement on the pyrrole ring portion of the indole system [1]. Position 5 corresponds to the benzene ring portion of the indole structure, where the carbohydrazide substituent is attached through a carbon-carbon bond [1]. This substitution pattern influences the electronic distribution within the aromatic system and affects the compound's reactivity profile [5].

Carbohydrazide Functional Group

The carbohydrazide functional group (-CO-NH-NH2) represents an acyl hydrazide derivative containing both carbonyl and hydrazine functionalities [7] [8]. Unlike basic hydrazines, carbohydrazides exhibit reduced basicity due to the electron-withdrawing influence of the carbonyl group [7]. The carbohydrazide moiety contains a nitrogen-nitrogen single bond connecting the acyl portion to the terminal amino group [7]. This functional group arrangement enables hydrogen bonding capabilities through both the carbonyl oxygen and the terminal amino hydrogens [7].

Physical Properties

Physical State and Appearance

The physical state and appearance characteristics of 2,3-dimethyl-1H-indole-5-carbohydrazide have not been extensively documented in the available literature. Based on structural analogy with related indole carbohydrazide compounds, this material is expected to exist as a crystalline solid under standard temperature and pressure conditions [9] [10].

Solubility Profile in Various Solvents

Specific solubility data for 2,3-dimethyl-1H-indole-5-carbohydrazide in various solvents has not been comprehensively reported in the current literature. The presence of the carbohydrazide functional group is expected to confer hydrogen bonding capabilities that would influence solubility in polar protic solvents [7]. The indole core structure contributes aromatic character that may affect solubility in organic solvents [4].

Density, Melting Point, and Boiling Point

PropertyValueSource
Density1.255 g/cm³ [11]
Melting PointNot Available-
Boiling PointNot Available [11]

The reported density of 1.255 g/cm³ indicates a relatively compact molecular packing in the solid state [11]. Melting point and boiling point data are not currently available in the accessible literature for this specific compound [11].

Refractive Index and Other Physical Constants

The refractive index for 2,3-dimethyl-1H-indole-5-carbohydrazide is reported as 1.672 [11]. This value reflects the compound's ability to bend light as it passes through the material and is consistent with aromatic organic compounds containing heteroatoms [12]. Additional physical constants such as specific heat capacity, thermal conductivity, and vapor pressure have not been documented in the available literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2,3-dimethyl-1H-indole-5-carbohydrazide through analysis of hydrogen and carbon environments. The indole ring system exhibits characteristic chemical shift patterns, with the indole nitrogen typically appearing in the range of 130-137 parts per million in nitrogen-15 Nuclear Magnetic Resonance spectra [13]. The 2,3-dimethyl substituents are expected to produce distinct methyl signals in the aliphatic region of proton Nuclear Magnetic Resonance spectra [14]. The carbohydrazide functional group contributes additional complexity through the presence of exchangeable protons and the carbonyl carbon signal [13].

Infrared Spectroscopy and Vibrational Analysis

Infrared spectroscopy of 2,3-dimethyl-1H-indole-5-carbohydrazide reveals characteristic absorption bands corresponding to specific functional groups. The carbohydrazide carbonyl group is expected to exhibit a strong absorption in the amide carbonyl region around 1700-1630 cm⁻¹ [15] [16]. Nitrogen-hydrogen stretching vibrations from both the indole nitrogen and the hydrazide amino group would appear in the 3500-3150 cm⁻¹ region [15] [16]. Aromatic carbon-hydrogen stretching occurs in the 3100-3000 cm⁻¹ range, while aromatic carbon-carbon stretching appears around 1600-1400 cm⁻¹ [15] [16].

Mass Spectrometry and Fragmentation Pattern

Mass spectrometry analysis of 2,3-dimethyl-1H-indole-5-carbohydrazide would be expected to show a molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight [1] [2]. Fragmentation patterns in carbohydrazide compounds typically involve alpha-cleavage adjacent to the carbonyl group, generating characteristic fragment ions [17]. The indole ring system may undergo specific fragmentation pathways involving loss of substituent groups or ring opening reactions under electron impact conditions [17].

Ultraviolet-Visible Spectroscopy and Chromophoric Properties

The ultraviolet-visible spectroscopic properties of 2,3-dimethyl-1H-indole-5-carbohydrazide arise from the conjugated π-electron system of the indole core structure. Indole compounds typically exhibit absorption maxima in the ultraviolet region due to π→π* transitions within the aromatic system [18]. The substitution pattern and the carbohydrazide functional group may influence the exact absorption wavelengths and extinction coefficients compared to unsubstituted indole [18]. The compound is expected to display chromophoric properties consistent with substituted indole derivatives [18].

Molecular Properties

Molecular Weight and Formula

ParameterValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol

The molecular formula C₁₁H₁₃N₃O indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of 203.24 g/mol reflects the combined atomic masses of all constituent atoms according to standard atomic weight values [1] [2].

Topological Polar Surface Area

The Topological Polar Surface Area for 2,3-dimethyl-1H-indole-5-carbohydrazide is calculated as 70.91 Ų [2] [11]. This parameter represents the surface area occupied by polar atoms and is an important descriptor for predicting molecular permeability and bioavailability characteristics [2]. The value of 70.91 Ų indicates moderate polarity contributed by the nitrogen and oxygen heteroatoms in the structure [2].

Lipophilicity and Hydrophobicity Parameters

ParameterValueSource
LogP1.38824 [2]
LogP2.47940 [11]

The lipophilicity parameter LogP shows some variation between sources, with values ranging from 1.38824 to 2.47940 [2] [11]. These values indicate moderate lipophilicity, suggesting the compound has balanced hydrophobic and hydrophilic characteristics [2] [11]. The variation in reported values may reflect different calculation methods or experimental conditions used for determination [2] [11].

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of 2,3-dimethyl-1H-indole-5-carbohydrazide are characterized by specific donor and acceptor functionalities. The compound contains 3 hydrogen bond donors and 2 hydrogen bond acceptors according to computational analysis [2]. The hydrogen bond donors include the indole nitrogen-hydrogen group and the terminal amino hydrogens of the carbohydrazide moiety [2]. The hydrogen bond acceptors comprise the carbonyl oxygen and potentially the nitrogen atoms within the structure [2].

Molecular Descriptors and Chemoinformatic Parameters

DescriptorValue
Rotatable Bonds1
Heavy Atom CountNot specified
Exact Mass203.10600

XLogP3

1.3

Wikipedia

2,3-dimethyl-1H-indole-5-carbohydrazide

Dates

Last modified: 08-15-2023

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